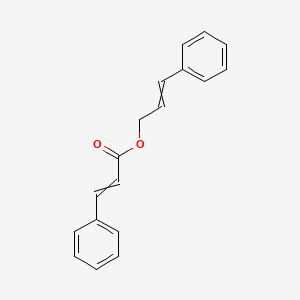

Cinnamyl cinnamate

CAS No.:

Cat. No.: VC13400998

Molecular Formula: C18H16O2

Molecular Weight: 264.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C18H16O2 |

|---|---|

| Molecular Weight | 264.3 g/mol |

| IUPAC Name | 3-phenylprop-2-enyl 3-phenylprop-2-enoate |

| Standard InChI | InChI=1S/C18H16O2/c19-18(14-13-17-10-5-2-6-11-17)20-15-7-12-16-8-3-1-4-9-16/h1-14H,15H2 |

| Standard InChI Key | NQBWNECTZUOWID-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)C=CCOC(=O)C=CC2=CC=CC=C2 |

| Melting Point | 44.0 °C |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

Cinnamyl cinnamate, systematically named 3-phenyl-2-propen-1-yl 3-phenylpropenoate, features two trans-cinnamyl groups connected through an ester linkage. The compound’s IUPAC Standard InChIKey (NQBWNECTZUOWID-UHFFFAOYSA-N) and CAS Registry Number (122-69-0) provide unambiguous identifiers for its structural verification . The planar geometry of the aromatic rings and the conjugated double bonds in the cinnamyl groups contribute to its stability and optical properties.

The 3D molecular structure, accessible via computational models, reveals a nonpolar core with limited solubility in polar solvents . This structural configuration underpins its volatility, making it suitable for applications in perfumery.

Synthesis and Production Methodologies

Conventional Esterification Approaches

Traditional synthesis routes involve the acid-catalyzed esterification of cinnamic acid with cinnamyl alcohol. This method, while straightforward, often suffers from low yields (50–60%) due to equilibrium limitations and byproduct formation . The reaction typically employs sulfuric acid as a catalyst under reflux conditions, requiring prolonged reaction times (8–12 hours).

| Synthesis Parameter | Value |

|---|---|

| Reactants | Cinnamic acid, Cinnamyl alcohol |

| Catalyst | Concentrated |

| Temperature | 110–120°C |

| Yield | 55% (typical) |

Innovative Catalytic Systems

Recent advancements, as disclosed in patent CN101239910A, utilize heterogeneous catalysts such as zinc oxide or molecular sieves to enhance efficiency . This approach achieves yields exceeding 85% by minimizing side reactions and enabling catalyst reusability. The method involves:

-

Dissolving 0.67 mol cinnamic acid in toluene.

-

Adding 0.7 mol cinnamyl alcohol and 1.5% wt/wt ZnO catalyst.

This protocol reduces energy consumption and improves scalability, addressing historical challenges in industrial production.

Physicochemical Properties

Thermal and Spectral Characteristics

Cinnamyl cinnamate exhibits a melting point range of 42–45°C and a boiling point of 320°C at atmospheric pressure . Its infrared (IR) spectrum displays prominent absorption bands at 1715 cm (ester C=O stretch) and 1630 cm (C=C aromatic stretch), corroborating its functional groups . Nuclear magnetic resonance (NMR) data () further confirm the presence of vinyl protons (δ 6.3–6.8 ppm) and aromatic protons (δ 7.2–7.5 ppm) .

Solubility and Stability

The compound is sparingly soluble in water (<0.1 g/L at 25°C) but miscible with organic solvents like ethanol, diethyl ether, and chloroform . Its stability under ambient conditions is moderate, with degradation observed upon prolonged exposure to UV light or strong oxidizers.

Applications in Industry and Research

Flavor and Fragrance Industry

Cinnamyl cinnamate’s sweet, balsamic aroma underpins its use as a fixative in perfumes and a flavor enhancer in confectionery . Its low volatility ensures sustained fragrance release, making it valuable in high-end cosmetic formulations.

Analytical Characterization Techniques

Chromatographic Methods

Gas chromatography-mass spectrometry (GC-MS) remains the gold standard for quantifying cinnamyl cinnamate in complex matrices. Retention indices and mass fragmentation patterns (e.g., m/z 264 [M]) enable precise identification .

Spectroscopic Profiling

Ultraviolet-visible (UV-Vis) spectroscopy reveals a λ at 270 nm, attributable to π→π transitions in the conjugated system . X-ray crystallography, though rarely applied, could resolve its solid-state packing arrangement.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume